

Application Notes: L-Tyrosyl-D-tryptophan as a Versatile Fluorescent Probe

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Compound of Interest

Compound Name: *L-Tyrosyl-D-tryptophan*

Cat. No.: *B15210302*

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Introduction

L-Tyrosyl-D-tryptophan is a dipeptide that exhibits intrinsic fluorescence, primarily due to the tryptophan residue. The fluorescence of tryptophan is highly sensitive to its local environment, making this dipeptide a valuable probe for studying molecular interactions, protein conformation, and for the detection of various analytes. The tyrosine residue can also contribute to the overall fluorescence, typically through energy transfer to the tryptophan residue. The sensitivity of tryptophan's fluorescence to factors such as solvent polarity, pH, and proximity to quenching moieties allows for the development of robust assays for researchers, scientists, and drug development professionals.[1][2] Applications include, but are not limited to, studying protein-ligand binding, monitoring conformational changes in proteins, and detecting metal ions in solution.[3][4][5]

Principle of Fluorescence

The fluorescence of **L-Tyrosyl-D-tryptophan** originates from the aromatic side chains of tyrosine and tryptophan. Typically, upon excitation at a wavelength around 280 nm, both residues can be excited. However, due to Förster resonance energy transfer (FRET), the energy from the excited tyrosine is often transferred to the tryptophan residue, which then emits fluorescence at a longer wavelength. The emission maximum of tryptophan is particularly sensitive to its environment; in a polar environment like water, the emission maximum is around 350 nm, while in a nonpolar environment, it can shift to shorter wavelengths (a "blue shift").[6][7] This environmental sensitivity is the basis for its use as a molecular probe.

Quantitative Data

The photophysical properties of **L-Tyrosyl-D-tryptophan** are largely dictated by the tryptophan residue. Below is a summary of typical fluorescence characteristics for tryptophan, which can be considered representative for this dipeptide probe.

Property	Typical Value	Conditions	Reference
Excitation Maximum (λ_{ex})	~280 nm	Aqueous Buffer	[7]
Emission Maximum (λ_{em})	~350 nm	Aqueous Buffer	[6][7]
Quantum Yield (Φ_F)	~0.13	Water	[1]
Molar Extinction Coefficient (ϵ) at 280 nm	~5,600 M ⁻¹ cm ⁻¹	Neutral pH	[6]

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Measurement

This protocol outlines the basic steps for measuring the fluorescence of **L-Tyrosyl-D-tryptophan**.

Materials:

- **L-Tyrosyl-D-tryptophan**
- Appropriate buffer solution (e.g., 10 mM phosphate buffer, pH 7.4)
- Fluorometer
- Quartz cuvettes

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **L-Tyrosyl-D-tryptophan** (e.g., 1 mM) in the desired buffer.
- Working Solution: Dilute the stock solution to the desired working concentration (e.g., 10 μ M). The final concentration should be optimized to ensure the absorbance is below 0.1 at the excitation wavelength to avoid inner filter effects.
- Instrument Setup:
 - Turn on the fluorometer and allow the lamp to warm up.
 - Set the excitation wavelength to 280 nm.
 - Set the emission wavelength scan range from 300 nm to 450 nm.
 - Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
- Measurement:
 - Blank the instrument with the buffer solution.
 - Place the cuvette with the **L-Tyrosyl-D-tryptophan** working solution in the fluorometer.
 - Acquire the fluorescence emission spectrum.
- Data Analysis:
 - Determine the wavelength of maximum emission intensity.
 - The fluorescence intensity at this wavelength can be used for quantitative analysis.

Protocol 2: Fluorescence Quenching Assay for Metal Ion Detection

This protocol describes how to use **L-Tyrosyl-D-tryptophan** to detect the presence of quenching metal ions (e.g., Cu^{2+}).[\[3\]](#)[\[5\]](#)

Materials:

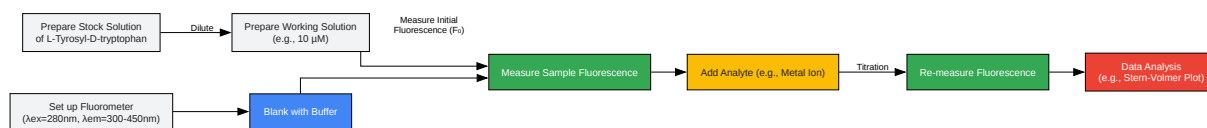
- **L-Tyrosyl-D-tryptophan**

- Buffer solution (e.g., 10 mM HEPES, pH 7.4)
- Stock solution of the metal ion of interest (e.g., 10 mM CuSO₄)
- Fluorometer
- Quartz cuvettes

Procedure:

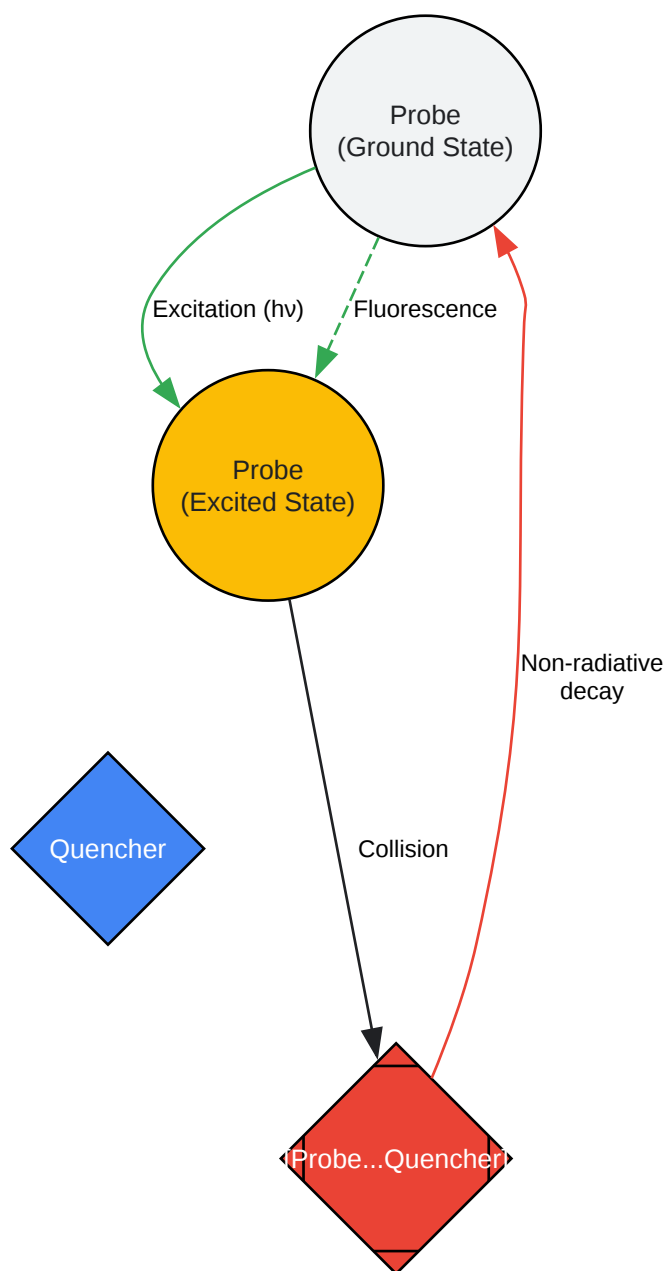
- **Prepare Probe Solution:** Prepare a working solution of **L-Tyrosyl-D-tryptophan** (e.g., 10 μM) in the buffer.
- **Initial Measurement (F₀):** Measure the fluorescence spectrum of the probe solution as described in Protocol 1. The fluorescence intensity at the emission maximum is the initial fluorescence (F₀).
- **Titration:**
 - Add small aliquots of the metal ion stock solution to the cuvette containing the probe solution.
 - After each addition, mix gently and allow the solution to equilibrate for a few minutes.
 - Measure the fluorescence spectrum and record the fluorescence intensity at the emission maximum (F).
- **Data Analysis:**
 - Plot the fluorescence intensity (F) or the ratio F/F₀ as a function of the metal ion concentration.
 - The data can be analyzed using the Stern-Volmer equation to determine the quenching constant.

Visualizations



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Caption: Workflow for a fluorescence quenching experiment.



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Caption: Principle of collisional fluorescence quenching.

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